4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-8-14(11(2)9-10)16-20-21-17(23-16)19-15(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGWMSWXSVDTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide moiety in the target compound is substituted with a bromine atom. Modifications to this ring significantly alter physicochemical and biological properties:
Key Observations :
Variations in the 1,3,4-Oxadiazole Substituents
The 1,3,4-oxadiazole ring is substituted with aromatic or heteroaromatic groups, influencing electronic and steric properties:
Key Observations :
- Aromatic vs. Heteroaromatic : Thiophene (in Compound 26) introduces sulfur-based π-interactions, while furan (LMM11) offers oxygen-mediated hydrogen bonding. The 2,4-dimethylphenyl group in the target compound provides steric bulk, which may limit off-target interactions .
- Biological Target Specificity : Substitutions like sulfamoyl (LMM5) or fluorodimethylphenyl (TAS1553) correlate with activity against specific enzymes (thioredoxin reductase, ribonucleotide reductase) .
Physicochemical Properties
- Molecular Weight : The target compound (~410.3 g/mol) is heavier than chloro- or fluoro-substituted analogs (e.g., 334.1 g/mol for Compound 3), likely due to bromine’s atomic mass .
- Melting Points : While data for the target compound are unavailable, analogs with similar substituents (e.g., 4-chloro derivatives) exhibit melting points ranging from 134–178°C, suggesting moderate crystallinity .
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